Product packaging for 4-Iododibenzothiophene(Cat. No.:CAS No. 132034-89-0)

4-Iododibenzothiophene

Cat. No.: B184035
CAS No.: 132034-89-0
M. Wt: 310.15 g/mol
InChI Key: SKILYZCQRUBEIH-UHFFFAOYSA-N
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Description

4-Iododibenzothiophene is a versatile and high-value halogenated heteroaromatic building block critical in advanced organic synthesis and materials science research. Its core utility stems from the iodine atom, which enables further functionalization through cross-coupling reactions, allowing researchers to create complex molecular architectures . In pharmaceutical research, it serves as a key intermediate in synthesizing Active Pharmaceutical Ingredients (APIs) . Its derivatives are particularly prominent in neuroscience; for example, it is a fundamental scaffold in the development of positron emission tomography (PET) radiotracers such as [¹⁸F]ASEM and [¹²⁵I]Iodo-ASEM. These compounds are potent and selective antagonists for imaging the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for schizophrenia and Alzheimer's disease . In materials chemistry, this compound is incorporated into organic semiconductors and light-emitting devices for OLEDs and solar cells due to its conjugated structure that facilitates charge transport . It is also used to construct advanced polymers, enhancing thermal stability and mechanical strength for applications in aerospace and automotive industries . The compound is highly valuable in chemical synthesis as a precursor in pivotal cross-coupling reactions like Suzuki and Heck reactions, which are fundamental for efficiently creating complex organic molecules . This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7IS B184035 4-Iododibenzothiophene CAS No. 132034-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iododibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKILYZCQRUBEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332506
Record name 4-Iododibenzothiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132034-89-0
Record name 4-Iododibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODODIBENZOTHIOPHENE
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Synthetic Methodologies for 4 Iododibenzothiophene and Its Derivatives

Direct Iodination Approaches

Direct iodination methods focus on the selective functionalization of the dibenzothiophene (B1670422) molecule.

Achieving regioselective iodination at the 4-position of dibenzothiophene is not straightforward via direct electrophilic substitution, as the molecule's natural reactivity favors other positions. nii.ac.jp Therefore, strategies involving directed metalation have become the most effective means to install an iodine atom at the desired C4 carbon.

A primary method for the synthesis of 4-iododibenzothiophene involves the lithiation of dibenzothiophene using n-butyllithium (n-BuLi) in an etheral solvent like tetrahydrofuran (B95107) (THF). mdpi.org This reaction proceeds via a regioselective deprotonation at the 4-position, a consequence of the electronic and steric environment surrounding the sulfur atom. mdpi.orgwikipedia.org The resulting 4-lithiodibenzothiophene intermediate is then quenched with an electrophilic iodine source. One documented procedure utilizes 1,2-diiodoethane (B146647) to introduce the iodine atom, affording this compound, albeit in a modest yield of 27%. mdpi.org

Table 1: Synthesis of this compound via Lithiation

Step Reagents Product Yield Reference
1 Dibenzothiophene, n-BuLi/THF 4-Lithiodibenzothiophene In situ mdpi.orgwikipedia.org

An alternative, two-step protocol offers an improved yield for this compound through a silyl-halo exchange reaction. mdpi.org This method also begins with the regioselective lithiation of dibenzothiophene at the 4-position. The 4-lithiodibenzothiophene intermediate is first trapped with chlorotrimethylsilane (B32843) (TMSCl) to produce 4-(trimethylsilyl)dibenzothiophene in high yield (91%). mdpi.org This stable, silylated intermediate is then subjected to a TMS-halo exchange. Using benzyltrimethylammonium (B79724) iododichloride (BTMAICl₂) in the presence of a Lewis acid like zinc chloride (ZnCl₂) facilitates the replacement of the trimethylsilyl (B98337) group with an iodine atom, yielding this compound with a 60% yield for this step. mdpi.org

Table 2: Two-Step Synthesis of this compound via TMS-Halo Exchange

Step Starting Material Reagents Product Yield Reference
1 Dibenzothiophene 1. n-BuLi/THF 2. TMSCl 4-(Trimethylsilyl)dibenzothiophene 91% mdpi.org

The regioselectivity of reactions on the dibenzothiophene nucleus is heavily influenced by both steric and electronic factors. researchgate.netdiva-portal.org Direct electrophilic aromatic substitution, such as iodination, typically occurs at the C2 or C3 positions. nii.ac.jp The C4 and C6 positions are sterically hindered by the adjacent fused benzene (B151609) ring, making direct attack by an electrophile less favorable.

The success of the lithiation strategy at the C4 position is a result of directed ortho-metalation, where the sulfur heteroatom directs the organolithium base to deprotonate the adjacent C-H bond. mdpi.orgwikipedia.org This directing effect overcomes the kinetic preference for substitution at other positions. When substituents are already present on the dibenzothiophene ring, they can further influence the regioselectivity of subsequent reactions. Electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. nih.gov The choice of a directed metalation strategy effectively bypasses these inherent reactivity patterns to achieve functionalization at the sterically encumbered but synthetically valuable 4-position. nii.ac.jp

An alternative approach to substituted dibenzothiophenes involves the construction of the heterocyclic ring itself using an iodine-mediated reaction.

A transition-metal-free method has been developed for the synthesis of the dibenzothiophene core via the iodine-mediated cyclization of 2-biarylyl disulfides. sioc-journal.cnsioc-journal.cn This protocol uses inexpensive and environmentally benign molecular iodine (I₂) as an oxidant. sioc-journal.cn The reaction is believed to proceed through the oxidative cleavage of the disulfide (S-S) bond by iodine to form an aryl S-I intermediate. sioc-journal.cn This is followed by an intramolecular electrophilic aromatic substitution (SEAr), where the highly reactive S-I bond facilitates the C-S bond formation to close the ring. sioc-journal.cn A final deprotonation step yields the dibenzothiophene product. sioc-journal.cn

The efficiency of this cyclization is sensitive to the electronic nature of substituents on the biaryl backbone. Substrates with electron-donating groups, such as methoxy (B1213986) (OMe), tend to give high yields, while those with electron-withdrawing groups, like fluoro (F) or chloro (Cl), result in significantly lower yields. sioc-journal.cn

Table 3: Iodine-Mediated Cyclization of Substituted 2-Biarylyl Disulfides

Substituent (R) on Biaryl Reagents Product Yield Reference
H I₂ (2 equiv.), Na₂CO₃, Toluene Dibenzothiophene 86% sioc-journal.cn
Me I₂ (2 equiv.), Na₂CO₃, Toluene 2,8-Dimethyldibenzothiophene 88% sioc-journal.cn
OMe I₂ (2 equiv.), Na₂CO₃, Toluene 2,8-Dimethoxydibenzothiophene 87% sioc-journal.cn
OPh I₂ (2 equiv.), Na₂CO₃, Toluene 2,8-Diphenoxydibenzothiophene 23% sioc-journal.cn
Cl I₂ (2 equiv.), Na₂CO₃, Toluene 2,8-Dichlorodibenzothiophene 8% sioc-journal.cn

Iodine-Mediated Cyclization Reactions

Electrophilic Cyclization of Alkynes

The electrophilic cyclization of alkynes represents a powerful strategy for the construction of heterocyclic and carbocyclic frameworks. rsc.orgnih.govlongdom.org In this context, iodine and other electrophilic halogen sources can trigger the cyclization of appropriately substituted alkynes to yield iodinated aromatic compounds. rsc.orgbeilstein-journals.org This method is particularly effective due to its mild reaction conditions and tolerance of a wide variety of functional groups. rsc.orgnih.gov

The general mechanism involves the attack of an electrophile, such as molecular iodine (I₂), on the carbon-carbon triple bond of an alkyne. longdom.org This initial step forms a highly reactive intermediate, which then undergoes an intramolecular cyclization. Subsequent deprotonation leads to the formation of the final aromatic product. longdom.org

For the synthesis of substituted dibenzothiophenes, this can be envisioned with a precursor like an o-(alkynyl)thioanisole. The electrophilic iodine would activate the alkyne, facilitating the ring closure onto the adjacent aromatic ring to form the thiophene (B33073) ring of the dibenzothiophene system. This approach allows for the introduction of an iodine atom at a specific position, which might be challenging to achieve through direct halogenation of the parent dibenzothiophene. nih.gov

Research has demonstrated the successful synthesis of 2,3-disubstituted benzo[b]thiophenes and benzo[b]selenophenes through the electrophilic cyclization of various 1-(1-alkynyl)-2-(methylthio)arenes and 1-(1-alkynyl)-2-(methylseleno)arenes using electrophiles like I₂, ICl, and NBS. nih.govorganic-chemistry.org

ElectrophileSolventTemperatureTimeYield
I₂CH₂Cl₂Room Temp.30 min~100%
IClCH₂Cl₂Room Temp.30 minHigh
NBSCH₂Cl₂Room Temp.30 minHigh
Table 1: Conditions for Electrophilic Cyclization of 1-(1-decynyl)-2-(methylseleno)benzene. nih.gov

Functional Group Interconversion Strategies

Functional group interconversion provides alternative routes to this compound, often starting from other halogenated precursors or through the generation of highly reactive intermediates.

Conversion from Other Halogenated Dibenzothiophenes

One common strategy involves the conversion of a more readily available halogenated dibenzothiophene into the desired iodo-derivative.

A prominent example of this is the bromine-iodine exchange reaction. This transformation is typically achieved through a lithium-halogen exchange followed by quenching with an iodine source. The process often involves treating a brominated dibenzothiophene with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. colab.ws This generates a lithiated dibenzothiophene intermediate, which can then react with an electrophilic iodine source, like molecular iodine (I₂) or 1,2-diiodoethane, to yield the corresponding iododibenzothiophene. mdpi.org The efficiency of the lithium-halogen exchange can be influenced by the solvent system and the specific organolithium reagent used. colab.ws

For instance, the lithiation of dibenzothiophene with n-BuLi in THF leads to the formation of the 4-lithiated compound. mdpi.org Subsequent reaction with 1,2-diiodoethane can produce this compound, although the reported yield is modest at 27%. mdpi.org An alternative two-step procedure involves the initial formation of 4-trimethylsilyl-dibenzothiophene (yield 91%) by reacting the 4-lithiated intermediate with chlorotrimethylsilane. mdpi.org This can then undergo a TMS-halo exchange using reagents like benzyltrimethylammonium dichloroiodate (BTMAICl₂) in the presence of zinc chloride to afford this compound in a 60% yield. mdpi.org

Preparation via Benzyne (B1209423) Intermediates

Benzyne intermediates, also known as arynes, are highly reactive species characterized by a formal triple bond within an aromatic ring. libretexts.orgpearson.com Their generation and subsequent trapping provide a powerful tool for the synthesis of substituted aromatic compounds. acs.orgcaltech.edu

A sophisticated method for the regioselective synthesis of functionalized dibenzothiophenes, including this compound, involves the anionic cyclization of a benzyne-tethered aryllithium. acs.orgnih.govsioc-journal.cn This strategy begins with a precursor molecule containing both a potential benzyne-forming group (e.g., a fluorine atom ortho to a lithiatable position) and a tethered aryl halide (e.g., an iodophenyl group). acs.orgsioc-journal.cn

The process is initiated by treatment with a strong base, typically tert-butyllithium (t-BuLi). acs.orgsioc-journal.cn This serves two purposes: it facilitates the lithium-halogen exchange on the iodophenyl moiety to generate an aryllithium, and it deprotonates the other aromatic ring ortho to the fluorine atom, setting the stage for the elimination of lithium fluoride (B91410) and the formation of the benzyne intermediate. chemrxiv.org The newly formed aryllithium then undergoes an intramolecular cyclization by attacking the benzyne, leading to a lithiated dibenzothiophene derivative. acs.orgchemrxiv.org This intermediate can then be trapped with various electrophiles, including iodine, to yield the desired functionalized product. acs.orgsioc-journal.cn

A key advantage of this methodology is the ability to introduce substituents at positions that are difficult to access through traditional electrophilic substitution reactions. acs.org For example, the treatment of 2-fluorophenyl 2-iodophenyl thioether with t-BuLi generates a benzyne-tethered aryllithium intermediate, which upon cyclization and subsequent reaction with an electrophile, provides a direct and regioselective route to functionalized dibenzothiophene derivatives. nih.govsioc-journal.cn

PrecursorReagentsProductYield
2-Fluorophenyl 2-iodophenyl thioether1. t-BuLi (3.3 equiv) 2. Electrophile (e.g., I₂)Functionalized dibenzothiopheneModerate to Good
Table 2: Anionic Cyclization of a Benzyne-Tethered Aryllithium for Dibenzothiophene Synthesis. acs.orgsioc-journal.cn

Advanced Synthetic Approaches

Modern organic synthesis continually seeks more efficient, selective, and sustainable methods for constructing complex molecules. cri.or.thkvmwai.edu.in Advanced synthetic approaches for preparing this compound and its derivatives often leverage modern catalytic systems, unconventional reaction conditions, and innovative reaction cascades. numberanalytics.com

Furthermore, the integration of computational tools and high-throughput screening can accelerate the discovery and optimization of new synthetic routes. fairlamb.group These approaches allow for the rapid evaluation of different catalysts, reaction conditions, and substrates, ultimately leading to more robust and efficient syntheses. fairlamb.group The development of novel catalytic systems, including those based on transition metals and organocatalysts, continues to be a major driver of innovation in this field. cri.or.thnumberanalytics.com

Deprotometallation–Iodolysis Sequences

A direct and effective method for the synthesis of this compound involves a deprotometallation–iodolysis sequence. This approach relies on the selective deprotonation of the dibenzothiophene core at the C4 position, followed by quenching the resulting organometallic intermediate with an iodine source.

One common protocol employs n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). ualberta.ca The TMEDA serves to activate the butyllithium, facilitating the deprotonation of dibenzothiophene. ualberta.ca The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (THF). Following the deprotonation step, the resulting 4-lithiodibenzothiophene is treated with a solution of iodine (I₂) to afford this compound in good yield. ualberta.ca This method is particularly advantageous due to its high regioselectivity for the C4 position.

An alternative one-pot cascade reaction has also been developed to access 1-substituted dibenzothiophenes, which can be adapted for the synthesis of the 4-iodo derivative. chemrxiv.org This process can begin with a thiol and a benzyne precursor, using n-butyllithium to initiate a series of reactions that ultimately form the dibenzothiophene scaffold. chemrxiv.org While this specific cascade was optimized for 1-substituted products, the underlying principles of benzyne chemistry and intramolecular cyclization offer a pathway that could be tailored for different substitution patterns. chemrxiv.org

Reagent/ConditionRoleTypical Parameters
DibenzothiopheneStarting Material1 equivalent
n-ButyllithiumDeprotonating Agent1.1-1.5 equivalents
TMEDAActivator1.1-1.5 equivalents
Iodine (I₂)Iodinating Agent1.1-1.5 equivalents
SolventReaction MediumAnhydrous THF
TemperatureReaction Condition-78 °C to room temperature

Transition Metal-Catalyzed Sulfur-Iodine Exchange

Transition metal-catalyzed reactions provide another powerful avenue for the synthesis of dibenzothiophenes, including their iodinated derivatives. A notable strategy involves a sulfur-iodine exchange reaction. This method often utilizes cyclic diaryliodonium salts as precursors. sioc-journal.cn

In a process reported by Shimizu and coworkers, copper catalysis was employed for the double S-arylation of a dibenzoiodotrifluoromethanesulfonate with potassium thioacetate. sioc-journal.cn This reaction proceeds in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO) to form the dibenzothiophene core. sioc-journal.cn While not a direct iodination, this approach builds the sulfur-containing ring system, which can then be subjected to subsequent iodination reactions.

More directly, Jiang's group developed a method for dibenzothiophene synthesis via an iodine-sulfur atom exchange that can proceed even without a transition metal catalyst under certain conditions. sioc-journal.cn However, transition metals like copper or iron can catalyze the sulfur-iodine exchange for the synthesis of dibenzothiophenes. sioc-journal.cn These reactions highlight the versatility of using organoiodine compounds and sulfur sources to construct the desired heterocyclic framework.

Directed C-H Functionalization

Directed C-H functionalization has emerged as a highly efficient and atom-economical strategy for introducing functional groups onto aromatic scaffolds. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, a significant advantage in streamlining synthetic routes. rsc.org For the synthesis of this compound, this involves the selective activation and iodination of the C-H bond at the 4-position, often guided by a directing group.

Palladium catalysis is frequently employed for such transformations. nih.govnih.govresearchgate.net In a typical reaction, a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used in combination with an oxidant. nih.gov The reaction mechanism often involves the formation of a cyclometalated intermediate, where the palladium coordinates to the sulfur atom of the dibenzothiophene, directing the C-H activation to the adjacent C4 position. Subsequent reaction with an iodine source, such as molecular iodine (I₂) or an electrophilic iodine reagent like N-iodosuccinimide (NIS), leads to the formation of the C-I bond and regeneration of the catalyst.

Rhodium and iridium catalysts have also been developed for a variety of C-H activation/functionalization reactions. rsc.orgdiva-portal.orghbni.ac.innih.govnih.gov These catalysts can exhibit unique reactivity and selectivity profiles. nih.gov For instance, iridium-catalyzed C-H activation has been successfully applied to the selective monoiodination of benzoic acids, demonstrating the potential for high selectivity in C-H functionalization. diva-portal.org While not specifically reported for dibenzothiophene, the principles of using a directing group to guide a rhodium or iridium catalyst to a specific C-H bond could be applied to the synthesis of this compound.

The choice of catalyst, oxidant, and directing group is crucial for achieving high yields and regioselectivity. Research in this area continues to expand the scope and applicability of these powerful synthetic tools. sioc-journal.cn

Catalyst SystemDirecting GroupIodine SourceKey Features
Pd(OAc)₂ / OxidantSulfur atom (intrinsic)I₂ or NISHigh atom economy, avoids pre-functionalization. nih.gov
Rhodium complexesVarious external groupsElectrophilic iodine reagentsOften offers complementary selectivity to palladium. nih.govnih.gov
Iridium complexesCarboxylates, etc.Electrophilic iodine reagentsCan achieve high mono/di selectivity. diva-portal.org

Reactivity and Transformational Chemistry of 4 Iododibenzothiophene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgrsc.org The discovery and development of these reactions were recognized with the 2010 Nobel Prize in Chemistry. nobelprize.org For substrates like 4-Iododibenzothiophene, the carbon-iodine bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that leads to the formation of a diverse array of substituted dibenzothiophene (B1670422) derivatives. libretexts.orgresearchgate.net These reactions are central to the synthesis of complex molecules used in pharmaceuticals, agrochemicals, and materials science. researchgate.netscirp.org

The Suzuki-Miyaura coupling is a premier method for constructing carbon-carbon bonds, particularly for linking sp²-hybridized carbon atoms as found in aryl-aryl structures. musechem.comwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide. yonedalabs.commdpi.com In the context of this compound, the Suzuki reaction provides a direct pathway to synthesize 4-aryldibenzothiophenes, which are scaffolds of interest in materials science and medicinal chemistry. chemrxiv.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. mdpi.com

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. libretexts.orgresearchgate.net

The three primary steps are:

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step. libretexts.org The reactivity of aryl halides in this step follows the order I > Br > OTf > Cl, making aryl iodides like this compound highly reactive substrates. libretexts.orgmdpi.com This step forms a Pd(II) intermediate.

Transmetalation : The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex. The base assists in forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium, displacing the halide from the palladium center. wikipedia.org

Reductive Elimination : The two organic groups on the palladium center (the dibenzothienyl and the new aryl group) couple and are eliminated from the metal center. This step forms the final C-C coupled product (e.g., 4-phenyldibenzothiophene) and regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. libretexts.orgmusechem.com

General Catalytic Cycle for Suzuki-Miyaura Coupling

Generated mermaid

The success and efficiency of a Suzuki-Miyaura coupling depend critically on the careful selection and optimization of several reaction parameters. chemistryviews.orgrsc.org The goal is to maximize yield and turnover number while minimizing side reactions, such as the homocoupling of the boronic acid. yonedalabs.com For a substrate like this compound, a typical optimization process would consider the following components. researchgate.netnih.gov

ComponentRole and Common ExamplesOptimization Considerations
Catalyst The source of palladium. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. libretexts.orgCatalyst loading is typically low (0.1-5 mol%). The choice of precatalyst can influence the activation and stability of the active Pd(0) species. yonedalabs.com
Ligand Stabilizes the palladium center, enhances its reactivity, and influences the efficiency of the oxidative addition and reductive elimination steps. libretexts.org Common ligands are phosphines (e.g., PPh₃, XPhos, SPhos) and N-heterocyclic carbenes (NHCs). libretexts.orgyonedalabs.comBulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity, especially for less reactive aryl chlorides or bromides. For highly reactive aryl iodides, simpler ligands like PPh₃ are often sufficient. libretexts.orgrsc.org
Base Activates the organoboron reagent for transmetalation and neutralizes the acid produced during the reaction. wikipedia.org Examples include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). yonedalabs.comThe choice of base is crucial and substrate-dependent. Stronger bases can sometimes lead to side reactions, while weaker bases may result in slow or incomplete reactions. The base's solubility and strength must be matched to the solvent and substrates. wikipedia.orgresearchgate.net
Solvent Solubilizes the reactants and catalyst system. Often a mixture of an organic solvent and water is used. yonedalabs.com Common solvents include Toluene, Dioxane, Tetrahydrofuran (B95107) (THF), and Dimethylformamide (DMF). researchgate.netThe solvent system can affect the solubility of the base and the rate of the reaction. Biphasic systems (e.g., toluene/water) are common, as water can help dissolve the inorganic base. yonedalabs.comresearchgate.net

Regioselectivity: In the case of this compound, the regioselectivity of the Suzuki coupling is unambiguous. The reaction occurs exclusively at the C4 position, where the highly reactive carbon-iodine bond is located. nih.gov For poly-halogenated aromatic substrates, regioselectivity is dictated by a combination of steric hindrance and electronic effects, with the reaction generally favoring the less hindered and more electron-deficient position. rsc.org

Stereoselectivity: The Suzuki-Miyaura coupling is known to be a stereoretentive process. libretexts.org If the coupling partners (e.g., a vinyl halide or a chiral organoboron reagent) possess a defined stereochemistry, that stereochemistry is typically retained in the final product. This is because both the oxidative addition and reductive elimination steps proceed with retention of configuration. libretexts.orgwikipedia.org For an achiral substrate like this compound coupling with an achiral boronic acid, stereoselectivity is not a factor.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and is performed in the presence of an amine base. organic-chemistry.orglibretexts.org For this compound, the Sonogashira reaction provides a direct route to synthesize 4-(alkynyl)dibenzothiophenes. These products are valuable intermediates for creating more complex conjugated systems for applications in materials science. gelest.com

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition of this compound to Pd(0). The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper(I) acetylide, which then acts as the nucleophile in the transmetalation step with the palladium(II) intermediate. wikipedia.orgrsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine in the presence of a stoichiometric amount of base. wikipedia.orglibretexts.org This reaction has become one of the most important methods for synthesizing aryl amines, which are prevalent in pharmaceuticals and functional materials. nih.gov

Applying this reaction to this compound allows for the direct introduction of a wide variety of nitrogen-based functional groups. The catalytic cycle mirrors other cross-couplings, beginning with the oxidative addition of the C-I bond to the Pd(0) catalyst. libretexts.org This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the 4-aminodibenzothiophene product and regenerate the Pd(0) catalyst. libretexts.orgsnnu.edu.cn The choice of ligand is critical, with bulky, electron-rich phosphines being particularly effective at promoting the reductive elimination step. purdue.edu

Optimization of Reaction Conditions: Catalysts, Ligands, and Bases

Stille Coupling

The Stille coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. orgsyn.orgnumberanalytics.com It involves the palladium-catalyzed reaction between an organostannane and an organic halide or triflate. libretexts.org In the context of this compound, the Stille coupling provides a reliable route to introduce various organic substituents at the 4-position.

The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a suitable ligand, often a phosphine like triphenylphosphine (B44618) (PPh₃). numberanalytics.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) being commonly used. numberanalytics.com In some cases, additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

The general applicability of the Stille coupling allows for the introduction of a wide array of functional groups onto the dibenzothiophene scaffold. Aryl, vinyl, and alkynyl groups can be readily coupled, making it a valuable tool for the synthesis of complex, functionalized dibenzothiophene derivatives. libretexts.orgresearchgate.net

Table 1: Examples of Stille Coupling Reactions with this compound Analogues

ElectrophileOrganostannaneCatalystLigandSolventAdditiveProductReference
5-Aryl-4-iodo-thieno[a]dibenzothiophene2-(Tributylstannyl)thiophenePd₂(dba)₃AsPh₃DMFCuI5-Aryl-4-(2-thienyl)-thieno[a]dibenzothiophene researchgate.net
5-Aryl-4-iodo-thieno[a]dibenzothiophene2-(Tri-n-butylstannyl)furanPd₂(dba)₃AsPh₃DMFCuI5-Aryl-4-(2-furyl)-thieno[a]dibenzothiophene researchgate.net
Aryl IodideOrganostannanePd(PPh₃)₄-DMF-Biaryl orgsyn.org

Silicon-Based Cross-Coupling Reactions

Silicon-based cross-coupling reactions, such as the Hiyama coupling, have emerged as an environmentally benign alternative to other cross-coupling methods due to the low toxicity and natural abundance of silicon. rsc.org These reactions involve the palladium-catalyzed coupling of organosilicon compounds with organic halides. rsc.orgnih.gov The activation of the silicon reagent is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by employing organosilanes with activating groups. gelest.com

Recent advancements have led to the development of milder reaction conditions and an expanded substrate scope. nih.gov For instance, the use of silanols or their corresponding silanolates has become a paradigm shift in silicon-based cross-coupling, often proceeding under base-mediated conditions without the need for external fluoride activators. gelest.comillinois.edu These methods offer high efficiency and stereospecificity, making them valuable for the synthesis of complex molecules. illinois.edu

This compound can serve as the electrophilic partner in these reactions, allowing for the introduction of various substituents. The coupling of this compound with an appropriate organosilane in the presence of a palladium catalyst and an activator would yield the corresponding 4-substituted dibenzothiophene.

Table 2: General Conditions for Silicon-Based Cross-Coupling Reactions

ElectrophileOrganosilicon ReagentCatalystActivator/BaseSolventProductReference
Aryl IodideAryl/Vinyl/AlkylsilanePalladium ComplexFluoride Source (e.g., TBAF) or BaseOrganic SolventSubstituted Arene rsc.orggelest.comgelest.com
4-Iodoanisole(Z)-1-HeptenyldimethylsilanolPalladium CatalystBase-(Z)-(1-Heptenyl)-4-methoxybenzene illinois.edu

Radical and Electrophilic Transformations

The reactivity of this compound is not limited to metal-catalyzed processes. The carbon-iodine bond can also participate in radical reactions, and the electron-rich dibenzothiophene ring system is susceptible to electrophilic attack.

Radical reactions can be initiated by various means, including the use of radical initiators or photolysis. The resulting aryl radical derived from this compound could then participate in a variety of transformations, such as addition to multiple bonds or substitution reactions. Direct C-H perfluoroalkylation of dibenzo-heteroarenes via a radical homolytic aromatic substitution process has been reported, suggesting the feasibility of radical functionalization on the dibenzothiophene core. researchgate.net

Electrophilic aromatic substitution on the dibenzothiophene ring would be directed by the existing substituents. While the iodine at the 4-position is deactivating, the sulfur atom and the aromatic rings can still direct incoming electrophiles to specific positions. Electrophilic-induced cyclization reactions have been demonstrated on related heterocyclic systems, showcasing the potential for such transformations. acs.org Furthermore, N-iodo sulfoximines have been shown to act as electrophilic iodinating agents for activated arenes, a reaction class that highlights the potential for electrophilic transformations involving iodine-containing reagents. acs.org

Reactions Involving Iodanyl Radical Intermediates

Iodanyl radicals, which are transient, open-shell species with iodine in a formal +2 oxidation state (I(II)), have recently emerged as key intermediates in a variety of oxidative chemical transformations. rsc.orgrsc.org Historically, the chemistry of organic iodine compounds has been dominated by the two-electron I(I)/I(III) redox couple, but the involvement of one-electron processes and formally I(II) species is now increasingly recognized. rsc.orgrsc.org These radicals are typically generated through the reductive activation of hypervalent iodine reagents, which are compounds with iodine in a +3 or +5 oxidation state. rsc.org

Hypervalent iodine reagents are valued as selective oxidants in organic synthesis. rsc.org Their ability to engage in single-electron transfer (SET) processes can produce radical cations from substrates like arenes, with the concurrent formation of an iodanyl radical. researchgate.net While extensive research has been conducted on the generation and reactivity of iodanyl radicals from various iodoarenes, specific studies detailing the generation of an iodanyl radical directly from this compound are not prominent in the surveyed literature.

However, related dibenzothiophenium salts have been investigated as practical alternatives to hypervalent I(III) reagents in mediating radical reactions. nih.govacs.org These sulfonium (B1226848) salts mimic the reactivity of hypervalent iodine compounds and can be used to initiate radical processes. nih.gov For instance, under photoredox catalysis, a dibenzothiophenium salt can undergo single-electron reduction by an excited photocatalyst to generate an aryl radical, which can then engage in further reactions like addition to a heteroarene. nih.govacs.org This reactivity highlights the capacity of the dibenzothiophene scaffold to participate in radical-mediated bond-forming reactions, a pathway analogous to those involving iodanyl radical intermediates.

Electrophile-Promoted Cyclization Reactions

Electrophilic cyclization is a powerful strategy for constructing cyclic compounds, particularly heterocycles. sioc-journal.cn In these reactions, an electrophile activates a π-system, such as an alkyne, prompting an intramolecular nucleophilic attack to form a new ring. mdpi.comnsf.gov Iodine is a commonly used and efficient electrophile for such transformations, leading to the formation of iodo-functionalized heterocycles that are valuable intermediates for further synthetic elaboration. rsc.org The reaction typically proceeds under mild conditions and is initiated by the formation of an iodonium (B1229267) ion from the reaction of molecular iodine with a carbon-carbon triple bond. mdpi.com

While examples of this compound itself undergoing electrophilic cyclization are not detailed, the synthesis of substituted iododibenzothiophene systems via this methodology has been reported. Specifically, an iodine-mediated intramolecular cascade cyclization has been successfully employed to synthesize 4-iodo-5-arylthieno[2,3-a]dibenzothiophene derivatives.

In this transformation, 2-((2-(methylthio)phenyl)ethynyl)-3-(arylethynyl)thiophenes are treated with an excess of molecular iodine in dichloromethane (B109758) at room temperature. The reaction proceeds via an electrophilic cascade, resulting in the formation of the fused thieno[2,3-a]dibenzothiophene ring system with an iodine atom at the 4-position. The efficiency of the cyclization is influenced by the nature of the substituent on the arylacetylene moiety; electron-donating groups such as methyl and methoxy (B1213986) have been shown to promote the cascade cyclization and favor the formation of the desired thieno[2,3-a]dibenzothiophene products.

The table below summarizes the results of this electrophile-promoted cyclization for various substrates.

Substrate PrecursorAryl/Alkyl Group (R)ProductYield (%)
2-((2-(methylthio)phenyl)ethynyl)-3-(phenylethynyl)thiophenePhenyl4-Iodo-5-phenylthieno[2,3-a]dibenzothiophene31
2-((2-(methylthio)phenyl)ethynyl)-3-((4-methylphenyl)ethynyl)thiophene4-Methylphenyl4-Iodo-5-(4-methylphenyl)thieno[2,3-a]dibenzothiophene64
2-((2-(methylthio)phenyl)ethynyl)-3-((4-methoxyphenyl)ethynyl)thiophene4-Methoxyphenyl4-Iodo-5-(4-methoxyphenyl)thieno[2,3-a]dibenzothiophene71
2-((2-(methylthio)phenyl)ethynyl)-3-(thiophen-3-ylethynyl)thiopheneThiophen-3-yl4-Iodo-5-(thiophen-3-yl)thieno[2,3-a]dibenzothiophene75
2-((2-(methylthio)phenyl)ethynyl)-3-(cyclohex-1-en-1-ylethynyl)thiopheneCyclohex-1-en-1-yl5-(Cyclohex-1-en-1-yl)-4-iodothieno[2,3-a]dibenzothiophene69

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-Iododibenzothiophene, both ¹H and ¹³C NMR spectroscopy are utilized to map out the carbon-hydrogen framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicities), and coupling constants of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. The aromatic region of the ¹H NMR spectrum of this compound is of particular interest, where the seven protons on the dibenzothiophene (B1670422) core give rise to a complex set of signals. The substitution pattern, with the iodine atom at the 4-position, significantly influences the chemical shifts of the neighboring protons due to electronic and anisotropic effects.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the twelve carbon atoms in this compound are indicative of their chemical environment (e.g., whether they are part of an aromatic ring or bonded to a heteroatom). The carbon atom directly bonded to the iodine atom experiences a characteristic shift due to the heavy atom effect.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed for unambiguous assignment of all proton and carbon signals, especially for complex spin systems like that found in this compound. These experiments reveal correlations between neighboring protons (COSY), direct carbon-hydrogen attachments (HSQC), and long-range carbon-hydrogen couplings (HMBC), allowing for a definitive assembly of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for 4-Substituted Dibenzothiophenes (Note: Specific experimental data for this compound is not widely published. The following table is a representation based on data for related 4-substituted dibenzothiophenes and is for illustrative purposes.)

Proton/Carbon Exemplary ¹H Chemical Shift (δ, ppm) Exemplary ¹³C Chemical Shift (δ, ppm)
H-17.8 - 8.2 (d)122 - 125
H-27.3 - 7.6 (t)125 - 128
H-37.3 - 7.6 (t)127 - 130
H-67.9 - 8.3 (d)121 - 124
H-77.4 - 7.7 (t)124 - 127
H-87.4 - 7.7 (t)123 - 126
H-98.0 - 8.4 (d)123 - 126
C-4-90 - 95
C-4a-135 - 138
C-5a-138 - 141
C-9a-139 - 142
C-9b-134 - 137

d = doublet, t = triplet. Chemical shifts are dependent on the solvent and the specific 4-substituent.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of this compound, MS serves to confirm the molecular weight and can provide structural information through the analysis of fragmentation patterns.

In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI). The resulting molecular ion (M⁺) peak in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₂H₇IS), the expected monoisotopic mass of the molecular ion would be approximately 310 g/mol . The presence of iodine is often indicated by its characteristic isotopic signature.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. This is a crucial step in confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Under electron impact ionization, the molecular ion can break apart into smaller, charged fragments. The analysis of these fragments can help to elucidate the structure of the parent molecule. For dibenzothiophene derivatives, common fragmentation pathways include the loss of the substituent and cleavage of the thiophene (B33073) ring. The fragmentation of this compound would likely show a prominent peak corresponding to the loss of the iodine atom.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Interpretation
[M]⁺[C₁₂H₇IS]⁺~310Molecular Ion
[M-I]⁺[C₁₂H₇S]⁺~183Loss of Iodine atom
[M-CS]⁺[C₁₁H₇I]⁺~266Loss of Carbon and Sulfur

X-ray Crystallography for Solid-State Structure Analysis

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure in the solid state. It would confirm the connectivity of the atoms, including the position of the iodine substituent on the dibenzothiophene core. Furthermore, it would reveal important details about the planarity of the dibenzothiophene ring system and the orientation of the carbon-iodine bond relative to the aromatic plane.

The crystallographic data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal lattice), and the atomic coordinates for each atom in the molecule. This information is crucial for understanding intermolecular interactions in the solid state, such as stacking interactions between the aromatic rings, which can influence the material's bulk properties.

As of the current literature survey, a publicly available single-crystal X-ray structure for this compound has not been reported. Therefore, specific crystallographic data such as unit cell dimensions and space group are not available. However, the principles of the technique make it the gold standard for solid-state structural elucidation, and such an analysis would be a valuable addition to the full characterization of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. wikipedia.org It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike traditional methods that rely on the complex many-electron wave function, DFT is based on the electron density, which simplifies calculations while often maintaining a high degree of accuracy. scispace.com This approach allows for the determination of ground-state energy and electron density, providing a foundation for understanding a molecule's properties and reactivity. scispace.com DFT calculations are widely applied to predict a variety of properties, including molecular structures, reaction energies, and barrier heights. nih.gov

For 4-Iododibenzothiophene, DFT calculations are instrumental in rationalizing its electronic properties and predicting its behavior in chemical reactions. rsc.orgresearchgate.net Computational studies can elucidate descriptors such as optimized structures, partial charges, and frontier molecular orbital (HOMO-LUMO) interactions. chemrxiv.orgnih.gov These calculations have been used to investigate the reactivity of dibenzothiophenes, including reactions involving C-I bond activation and desulfurization. researchgate.net The accuracy of DFT predictions depends on the choice of the exchange-correlation functional and basis set, with various protocols developed to balance accuracy and computational cost. nih.govaimspress.com

A key application of computational chemistry is the prediction of reaction mechanisms, which describe the successive, step-by-step molecular events that occur during a chemical reaction. mt.comgithub.io Each step involves the breaking and/or formation of chemical bonds, often proceeding through one or more transition states and intermediates. mt.comgithub.io Quantum chemical methods, such as DFT, can be used to explore the potential energy surface (PES) of a reaction, mapping out the energetic landscape that connects reactants to products. chemrxiv.org

For this compound, theoretical calculations can predict plausible reaction pathways. For instance, in reactions involving transition metal complexes, DFT can be used to study the mechanism of C-I bond activation, which is a common reactive pathway for iodo-aromatic compounds. researchgate.net Similarly, the mechanism of desulfurization of dibenzothiophene (B1670422) derivatives, a critical process in the petroleum industry, can be investigated. researchgate.netresearchgate.net These computational models can identify intermediates, calculate the energy barriers associated with each step (activation energy), and thus predict the most likely reaction pathway under specific conditions. chemrxiv.org For example, studies on the visible light-induced sulfonylation of this compound have utilized DFT to understand the underlying mechanism. rsc.org

Regioselectivity refers to the preference of a chemical reaction to occur at one position or orientation over another. numberanalytics.com This preference is largely governed by a combination of electronic and steric effects within the molecule. numberanalytics.comnumberanalytics.com Electronic effects involve the influence of electron-donating or electron-withdrawing groups, which alter the electron density distribution and reactivity of different sites in the molecule. numberanalytics.comscribd.com

Prediction of Reaction Mechanisms and Pathways

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method used to study the physical movements of atoms and molecules over time. nih.govebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the positions and velocities of particles evolve. wikipedia.org This technique provides a detailed, atomic-level view of dynamic processes, including conformational changes, ligand binding, and protein folding. nih.govnih.gov The forces between atoms are typically described by a potential energy function, often referred to as a force field in chemistry and biology. wikipedia.org

While no specific MD simulation studies on this compound are prominently available in the searched literature, this technique could be applied to understand its behavior in various environments. For example, MD simulations could model the diffusion of this compound in a solvent, its interaction with a catalyst surface, or its conformational dynamics. Such simulations would provide insight into the molecule's behavior at a microscopic level, complementing static quantum chemical calculations by incorporating the effects of temperature and dynamics. ebsco.com

Quantum Chemical Studies on Reaction Energetics

Quantum chemical methods are essential for studying the energetics of chemical reactions, providing quantitative data on the stability of reactants, products, and intermediates. rsc.org These computational approaches, particularly DFT, are used to calculate the energy changes that occur throughout a reaction, helping to establish the feasibility and spontaneity of a chemical process. nih.gov By calculating the energies of transition states, one can determine the activation energy barrier, which is a critical factor controlling the reaction rate.

In the context of this compound, quantum chemical studies can provide detailed energy profiles for its various reactions. For example, calculations can determine the reaction energy for C-I bond cleavage, comparing its favorability to C-S or C-H bond activation. researchgate.net Such studies are crucial for understanding the reactivity and selectivity observed in experiments. rsc.org The table below illustrates a hypothetical energy profile for a generic reaction involving this compound, as might be determined by DFT calculations.

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (this compound + Reagent)The starting materials of the reaction.0.0
Transition StateThe highest energy point along the reaction coordinate.+25.0
IntermediateA metastable species formed during the reaction.+5.0
ProductsThe final materials formed after the reaction is complete.-15.0

This table is a hypothetical representation to illustrate the type of data obtained from quantum chemical studies on reaction energetics. Actual values would be specific to a particular reaction.

Applications in Advanced Materials and Medicinal Chemistry Research

Precursor for Functional Organic Materials

The unique electronic properties and structural rigidity of the dibenzothiophene (B1670422) unit make it an attractive component for a range of functional organic materials. 4-Iododibenzothiophene provides a direct and versatile entry point for chemists to integrate this valuable moiety into novel molecular designs for electronic and chiroptical applications.

In the field of organic electronics, this compound is a key precursor for synthesizing emitter molecules used in Organic Light-Emitting Diodes (OLEDs). It is particularly relevant for the development of third-generation OLEDs that utilize the mechanism of Thermally Activated Delayed Fluorescence (TADF). The core principle of TADF is to harvest both singlet and triplet excitons generated under electrical excitation, which can theoretically enable 100% internal quantum efficiency (IQE) in devices without using expensive heavy metals like iridium or platinum. beilstein-journals.orgnih.gov

To achieve efficient TADF, molecules are typically designed with a donor-acceptor (D-A) structure, where the highest occupied molecular orbital (HOMO) is localized on the electron-donating unit and the lowest unoccupied molecular orbital (LUMO) is on the electron-accepting unit. frontiersin.org This spatial separation helps to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov The dibenzothiophene moiety, especially when oxidized to dibenzothiophene-S,S-dioxide, serves as a potent electron acceptor.

The iodine atom in this compound acts as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the dibenzothiophene acceptor with various electron-donating units (e.g., carbazole, phenothiazine, or acridine (B1665455) derivatives). rsc.org This synthetic strategy allows for precise control over the molecular architecture, enabling the fine-tuning of photophysical properties to achieve efficient TADF.

Table 1: Representative TADF Emitter Design Using Dibenzothiophene-Based Acceptors This table illustrates the general design principle of D-A and D-A-D type TADF emitters where a (functionalized) dibenzothiophene core acts as the acceptor.

Emitter Type Electron-Donating Unit (Donor) Electron-Accepting Unit (Acceptor) Resulting Structure Reference
D-A-D Phenothiazine (PTZ) Current time information in Bangalore, IN.Benzothieno[3,2-b]benzothiophene-tetraoxide PTz₂-BTBTOx₄ rsc.org
D-A-D 9,9-dimethyl-9,10-dihydroacridine (MPA) Current time information in Bangalore, IN.Benzothieno[3,2-b]benzothiophene-tetraoxide MPA₂-BTBTOx₄ rsc.org
D-A-D Phenyl-ortho-carborane-carbazole (POCz) Current time information in Bangalore, IN.Benzothieno[3,2-b]benzothiophene-tetraoxide POCz₂-BTBTOx₄ rsc.org

This compound is widely classified as a building block for small molecule organic semiconductors. labscoop.comcymitquimica.comcymitquimica.com The dibenzothiophene core provides a planar, rigid, and π-conjugated system that is beneficial for efficient charge transport, a critical property for semiconductor performance. The reactivity of the C-I bond allows for the extension of this π-conjugation through polymerization or coupling with other aromatic systems. scribd.com

These resulting larger molecules and polymers are investigated for a variety of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs): Materials based on dibenzothiophene can exhibit high charge carrier mobility, making them suitable for the active channel layer in OFETs. researchgate.net

Organic Photovoltaics (OPVs): In solar cells, dibenzothiophene derivatives can be used as either electron-donating or electron-accepting components in the bulk heterojunction active layer, which is responsible for light absorption and charge generation.

The ability to functionalize the dibenzothiophene core via the iodo-substituent provides a powerful tool for tuning the material's electronic properties, such as the HOMO/LUMO energy levels and the optical band gap, to meet the specific requirements of a given electronic device. nagoya-u.ac.jp

This compound is a valuable starting material for the synthesis of thiahelicenes, a class of polycyclic aromatic compounds containing a thiophene (B33073) ring fused in a way that forces the structure into a non-planar, helical shape. mdpi.com Helicenes are inherently chiral and are known for their exceptionally strong chiroptical properties, such as high specific rotation, intense circular dichroism (CD), and circularly polarized luminescence (CPL). mdpi.comrsc.orgrsc.org

The synthesis of these complex architectures often relies on annulation reactions, where new aromatic rings are fused onto an existing core. The iodine atom at the 4-position of dibenzothiophene provides a key reactive site for such transformations. Through multi-step synthetic sequences involving cross-coupling and subsequent cyclization reactions, the dibenzothiophene unit can be incorporated into an ortho-fused aromatic system. The steric repulsion between the terminal rings of this system prevents planarity and induces the helical twist. mdpi.comsemanticscholar.org The resulting helical nanographenes and related structures have potential applications in chiral sensors, asymmetric catalysis, and advanced optical materials. researchgate.net

Semiconducting Materials

Building Block for Complex Molecular Architectures

The versatility of this compound in carbon-carbon bond-forming reactions makes it an essential component in the construction of large and intricate π-conjugated systems.

The carbon-iodine bond in this compound is a prime functional group for participating in a wide array of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) couplings are routinely employed to attach new aryl, heteroaryl, or alkynyl groups at the 4-position of the dibenzothiophene core. mdpi.orgrsc.orgresearchgate.netrsc.org

This approach allows chemists to systematically build up complex polycyclic aromatic hydrocarbons (PAHs) and extended heteroaromatic systems. rsc.orgresearchgate.netsioc-journal.cn By choosing different coupling partners, a diverse library of novel compounds can be synthesized with tailored photophysical and electronic properties for investigation in materials science and supramolecular chemistry. mdpi.comthieme-connect.de

A specific application of its reactivity is in the synthesis of well-defined oligomers, or arrays, of dibenzothiophene. Research has demonstrated a synthetic route to dimers, trimers, and even tetramers of dibenzothiophene where the units are linked at the 4- and 6-positions. mdpi.org

The process begins with the synthesis of this compound, which can be achieved by the lithiation of dibenzothiophene followed by quenching with an iodine source like 1,2-diiodoethane (B146647). mdpi.org This functionalized monomer is then used in Suzuki-Kumada type coupling reactions. For example, the coupling of this compound with a dibenzothiophene-boronic acid derivative yields a 4,X'-bis(dibenzothiophene) dimer. This strategy can be extended sequentially to produce longer, well-defined oligomers. mdpi.org These arrays are of interest for studying fundamental charge transport and delocalization phenomena through a π-conjugated molecular wire. However, the synthesis can be challenging, with yields sometimes decreasing for larger arrays due to issues like reduced solubility. mdpi.org

Table 2: Conceptual Synthesis of Dibenzothiophene Oligomers This table outlines the general synthetic strategy for creating dibenzothiophene arrays using this compound as a key building block in cross-coupling reactions.

Target Oligomer Reactant 1 Reactant 2 Coupling Type Key Feature Reference
Dimer This compound Dibenzothiophene-boronic acid Suzuki-Kumada Formation of a C-C bond linking two dibenzothiophene units. mdpi.org
Trimer 4-Iodo-6'-dibenzothiophene dimer Dibenzothiophene-boronic acid Suzuki-Kumada Extension of the dimer to a three-unit array. mdpi.org

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatic Systems

Intermediate in Pharmaceutical Research

This compound serves as a valuable intermediate in the synthesis of complex molecules investigated in medicinal chemistry. Its utility stems from the reactivity of the carbon-iodine bond, which allows for the strategic introduction of various functional groups and the construction of larger, more complex molecular architectures. This is particularly relevant in the development of novel therapeutic and diagnostic agents.

Role in the Synthesis of Biologically Active Heterocycles

The dibenzothiophene scaffold is a structural motif found in various biologically active compounds. The introduction of an iodine atom at the 4-position of this scaffold provides a chemical handle for further synthetic modifications, enabling the creation of derivatives with specific biological targets. A notable application of iodo-dibenzothiophene intermediates is in the synthesis of ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders.

In the pursuit of developing selective imaging agents for α7-nAChRs using Positron Emission Tomography (PET), researchers have synthesized a series of dibenzothiophene derivatives. nih.gov Within this research, iodo-dibenzothiophene compounds have been utilized as key precursors. For instance, compounds such as 2-iodo- and 8-iodo-3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)dibenzo[b,d]thiophene 5,5-dioxide were synthesized to serve as non-radioactive reference compounds and as immediate precursors for radiolabeling. nih.gov The iodine atom in these molecules can be readily substituted with a radionuclide, a critical step in the creation of PET tracers. This highlights the essential role of iodo-dibenzothiophene intermediates in accessing biologically active heterocycles designed for advanced medical imaging applications. nih.gov

Development of New Synthetic Routes to Medicinal Compounds

The development of novel synthetic routes is a cornerstone of medicinal chemistry, aiming to provide efficient and versatile access to new potential drugs. This compound and its isomers are integral to these synthetic strategies, particularly in reactions that form new carbon-carbon and carbon-heteroatom bonds.

One example of the development of a new synthetic route involving an iodo-dibenzothiophene intermediate is the preparation of potential PET imaging agents for α7-nAChRs. nih.gov In this multi-step synthesis, the iodine atom was introduced at a late stage to create the necessary precursor for radiolabeling. The synthetic route involved the initial synthesis of nitro-bromo-dibenzothiophene derivatives, which were then subjected to a Buchwald-Hartwig cross-coupling reaction. nih.gov Following reduction of the nitro group to an aniline, a diazotization-iodination sequence was employed to install the iodine atom, yielding the target iodo-dibenzothiophene compounds. nih.gov This strategic placement of the iodine atom is a key feature of the synthetic route, enabling the subsequent introduction of a radioisotope for PET imaging applications. This demonstrates how the development of synthetic pathways to iodo-dibenzothiophenes is crucial for advancing the synthesis of novel medicinal compounds.

Q & A

Q. What are the standard synthetic routes for 4-Iododibenzothiophene, and how can purity be optimized?

Methodological Answer :

  • Synthesis : Common methods include iodination of dibenzothiophene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like diiodinated species .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol or dichloromethane. Confirm purity via TLC (Rf comparison) and HPLC (≥98% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons). Compare with literature data for dibenzothiophene derivatives .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 336.96) and isotopic patterns consistent with iodine .
  • XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly to resolve steric effects from the iodine substituent .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer :

  • Exposure Control : Use fume hoods for synthesis/purification due to potential iodine vapor release. Wear nitrile gloves and safety goggles .
  • Waste Disposal : Collect halogenated waste separately and neutralize residual iodine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for this compound’s electronic properties?

Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and compare with experimental UV-Vis spectra. Address discrepancies (e.g., solvatochromic shifts) by incorporating solvent effects in simulations .
  • Charge-Transfer Analysis : Pair cyclic voltammetry (CV) data with computational Mulliken charges to validate redox behavior and iodine’s electron-withdrawing impact .

Q. What strategies improve reproducibility in cross-coupling reactions involving this compound?

Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, or Buchwald-Hartwig catalysts under inert atmospheres. Monitor reaction progress via in-situ IR spectroscopy for intermediate detection .
  • Oxygen Sensitivity : Pre-purge solvents (THF, DMF) with nitrogen to prevent palladium deactivation. Document glovebox protocols to ensure consistency across labs .

Q. How do steric and electronic effects of the iodine substituent influence this compound’s reactivity in photophysical studies?

Methodological Answer :

  • Steric Analysis : Compare XRD-derived bond angles with parent dibenzothiophene to quantify iodine’s steric bulk. Use Tolman cone angles for ligand design in coordination complexes .
  • Photoluminescence Quenching : Perform time-resolved fluorescence spectroscopy to correlate iodine’s heavy-atom effect with triplet-state population rates .

Q. How can conflicting NMR spectral data for this compound derivatives be resolved?

Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening. Use deuterated solvents like DMSO-d₆ for improved resolution at low temperatures .
  • 2D-COSY/NOESY : Assign overlapping proton signals by analyzing through-space interactions and coupling constants .

Data Analysis & Research Design

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer :

  • Nonlinear Regression : Fit IC₅₀ values using GraphPad Prism with a four-parameter logistic model. Report 95% confidence intervals and assess outliers via Grubbs’ test .
  • ANOVA : Compare treatment groups (e.g., cell viability assays) with post-hoc Tukey tests to control Type I errors .

Q. How should researchers address gaps in the mechanistic understanding of this compound’s biological activity?

Methodological Answer :

  • Target Identification : Use CRISPR-Cas9 screens or proteomic pull-down assays to map binding partners. Validate with SPR (surface plasmon resonance) for affinity measurements .
  • Metabolite Profiling : Employ LC-HRMS to identify phase I/II metabolites in hepatic microsomes. Cross-reference with in silico tools like Meteor Nexus for pathway prediction .

What criteria define a robust research question for this compound-based studies?

Methodological Answer :

  • FINER Framework : Ensure questions are Feasible (e.g., lab resources), Interesting (novelty in iodine’s role), Novel (unexplored optoelectronic applications), Ethical (safe handling), and Relevant (therapeutic or material science impact) .
  • PICO Structure : Define Population (e.g., cancer cell lines), Intervention (compound concentration), Comparison (control analogs), and Outcome (apoptosis rate) for hypothesis-driven studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.